molecular formula C24H24FN3O5S B3406587 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-phenylmethanesulfonylpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 341004-32-8

1-Cyclopropyl-6-fluoro-4-oxo-7-(4-phenylmethanesulfonylpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B3406587
CAS No.: 341004-32-8
M. Wt: 485.5 g/mol
InChI Key: IRTOTUSKHZHZTK-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-fluoro-4-oxo-7-(4-phenylmethanesulfonylpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic antibacterial agent belonging to the fluoroquinolone class. This compound is known for its broad-spectrum activity against various bacterial infections and is commonly used in medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. Key steps include:

  • Formation of the quinoline core: This can be achieved through the Skraup synthesis or Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

  • Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride).

  • Attachment of the cyclopropyl group: Cyclopropanation can be achieved using Simmons-Smith reagents or other cyclopropanation methods.

  • Introduction of the piperazine ring: This step involves the reaction of the intermediate with piperazine derivatives.

  • Introduction of the phenylmethanesulfonyl group: This can be achieved through sulfonylation reactions using phenylmethanesulfonyl chloride.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The final product is purified through crystallization or chromatographic techniques.

Types of Reactions:

  • Reduction: Reduction reactions can be used to modify the compound, such as reducing nitro groups to amines.

Common Reagents and Conditions:

  • Oxidation: Reagents like KMnO₄ (potassium permanganate) or H₂O₂ (hydrogen peroxide) are used.

  • Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or Fe/HCl (iron in hydrochloric acid) are used.

  • Substitution: Reagents like SOCl₂ (thionyl chloride) or PBr₃ (phosphorus tribromide) are used.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or alcohols.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted quinolines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its antibacterial properties and mechanisms of action.

  • Medicine: Utilized as an antibacterial agent in the treatment of infections caused by gram-positive and gram-negative bacteria.

  • Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair. By interfering with these enzymes, the compound prevents bacterial cell division and leads to cell death.

Molecular Targets and Pathways Involved:

  • DNA Gyrase: An enzyme that introduces negative supercoils into DNA, which is crucial for DNA replication.

  • Topoisomerase IV: An enzyme involved in the separation of replicated chromosomal DNA during bacterial cell division.

Comparison with Similar Compounds

  • Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

  • Norfloxacin: 1-Ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

  • Levofloxacin: (S)-1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Properties

IUPAC Name

7-(4-benzylsulfonylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O5S/c25-20-12-18-21(28(17-6-7-17)14-19(23(18)29)24(30)31)13-22(20)26-8-10-27(11-9-26)34(32,33)15-16-4-2-1-3-5-16/h1-5,12-14,17H,6-11,15H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTOTUSKHZHZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)CC5=CC=CC=C5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-phenylmethanesulfonylpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
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1-Cyclopropyl-6-fluoro-4-oxo-7-(4-phenylmethanesulfonylpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
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1-Cyclopropyl-6-fluoro-4-oxo-7-(4-phenylmethanesulfonylpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
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1-Cyclopropyl-6-fluoro-4-oxo-7-(4-phenylmethanesulfonylpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
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1-Cyclopropyl-6-fluoro-4-oxo-7-(4-phenylmethanesulfonylpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-phenylmethanesulfonylpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

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